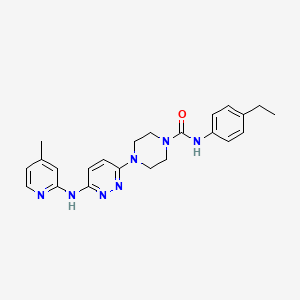

N-(4-ethylphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O/c1-3-18-4-6-19(7-5-18)25-23(31)30-14-12-29(13-15-30)22-9-8-20(27-28-22)26-21-16-17(2)10-11-24-21/h4-11,16H,3,12-15H2,1-2H3,(H,25,31)(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDNGYGTTFDTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=NC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide, with the CAS number 1021072-72-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H27N7O |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 1021072-72-9 |

The compound is believed to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. Its structure suggests potential activity against certain kinases and enzymes related to disease processes such as cancer and infections.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study focusing on its effects on cancer cell lines showed:

- Inhibition of Cell Proliferation : The compound demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, including breast and prostate cancer cells.

- Induction of Apoptosis : Mechanistic studies revealed that the compound can induce apoptosis through the upregulation of pro-apoptotic factors such as caspase 3 and downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reported:

- Inhibition of Pathogenic Bacteria : The compound displayed inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The antimicrobial activity is thought to be mediated through disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

-

Case Study on Cancer Cell Lines :

- A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound against various human cancer cell lines. Results showed a significant decrease in proliferation rates with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

-

Case Study on Antimicrobial Efficacy :

- A recent investigation assessed the antimicrobial potential of this compound against clinical isolates. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains, suggesting its potential as a lead compound for further development.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells, indicating its potential for targeted therapy.

- Synergistic Effects : Combination studies with existing chemotherapeutics have shown enhanced efficacy, suggesting that this compound could be used as an adjunct therapy.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a viable candidate for further clinical development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural differences and inferred properties of analogs:

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.